Cas no 77803-46-4 (4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol)
4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide
- H22911
- 77803-46-4
- DTXSID301132435
- 4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole-3-thiol
- MFCD03848612
- ALBB-003530
- 5-(2H-1,3-benzodioxol-5-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- BBL004240
- CS-0317178
- SR-01000306822
- 5-(1,3-benzodioxol-5-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- 3-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
- SR-01000306822-1
- AKOS000283263
- 7W-0882
- 5-(1,3-Benzodioxol-5-yl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
- STK231218
- 4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol
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- MDL: MFCD03848612
- Inchi: 1S/C12H11N3O2S/c1-2-5-15-11(13-14-12(15)18)8-3-4-9-10(6-8)17-7-16-9/h2-4,6H,1,5,7H2,(H,14,18)
- InChI Key: SISWGCCVSKAIFN-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C2=CC=C3C(=C2)OCO3)N1CC=C
Computed Properties
- Exact Mass: 261.05719778Da
- Monoisotopic Mass: 261.05719778Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 78.2Ų
4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A297060-250mg |
4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol |
77803-46-4 | 250mg |
$ 275.00 | 2022-06-08 | ||
| TRC | A297060-500mg |
4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol |
77803-46-4 | 500mg |
$ 450.00 | 2022-06-08 | ||
| TRC | A297060-1000mg |
4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol |
77803-46-4 | 1g |
$ 720.00 | 2022-06-08 | ||
| Fluorochem | 039275-1g |
4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide |
77803-46-4 | 1g |
£307.00 | 2022-03-01 | ||
| Fluorochem | 039275-5g |
4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide |
77803-46-4 | 5g |
£1021.00 | 2022-03-01 | ||
| Fluorochem | 039275-10g |
4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide |
77803-46-4 | 10g |
£1633.00 | 2022-03-01 | ||
| Chemenu | CM525320-1g |
4-Allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole-3-thiol |
77803-46-4 | 97% | 1g |
$180 | 2022-09-29 | |
| Chemenu | CM525320-5g |
4-Allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole-3-thiol |
77803-46-4 | 97% | 5g |
$535 | 2022-09-29 | |
| abcr | AB300860-500 mg |
4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide; 95% |
77803-46-4 | 500MG |
€254.60 | 2023-02-21 | ||
| abcr | AB300860-1 g |
4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide; 95% |
77803-46-4 | 1 g |
€322.50 | 2023-07-20 |
4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol Suppliers
4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol
4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Overview
The compound with CAS No. 77803-46-4, known as 4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This molecule is a derivative of the 1,2,4-triazole class of heterocycles, which are widely studied for their applications in drug discovery and materials science. The benzodioxol moiety in its structure contributes to its aromatic stability and potential for bioactivity modulation.
Recent studies have highlighted the importance of allyl groups in enhancing the pharmacokinetic properties of molecules. In the case of 4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol, the allyl substituent not only increases the compound's lipophilicity but also facilitates its interaction with biological targets. This makes it a promising candidate for further exploration in drug development pipelines.
The synthesis of 4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol involves a multi-step process that typically begins with the preparation of the benzodioxole precursor. Advanced methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the yield and purity of this compound. These techniques not only enhance the efficiency of synthesis but also align with the principles of green chemistry.
From a pharmacological perspective, triazole derivatives like this compound have shown potential in targeting various disease states. For instance, recent research has demonstrated that triazole-containing molecules can act as inhibitors of key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The thiol group present in this compound adds another layer of functionality, potentially enabling redox-sensitive interactions within biological systems.
In terms of applications beyond pharmacology, benzodioxol-containing triazoles have been explored for their use in materials science. Their ability to form stable coordination complexes makes them valuable in the development of new materials for sensing and catalysis. Furthermore, the presence of an allyl group introduces additional reactivity that can be harnessed for polymerization or cross-linking reactions.
Recent advancements in computational chemistry have provided deeper insights into the molecular properties of 4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol. Quantum mechanical calculations have revealed that the compound exhibits favorable electronic characteristics for binding to metal ions and biological receptors. These findings underscore its potential as a versatile building block in medicinal chemistry.
In conclusion, CAS No. 77803-46-4, or 4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol, represents a compelling example of how structural diversity can lead to multifaceted applications in science and technology. Its unique combination of functional groups positions it as a valuable compound for future research and development across various disciplines.
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